HOE961

Description

Structure

3D Structure

Properties

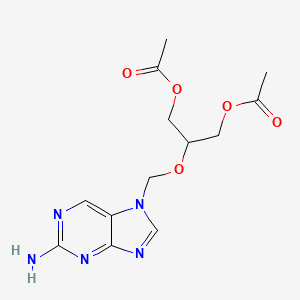

Molecular Formula |

C13H17N5O5 |

|---|---|

Molecular Weight |

323.3 g/mol |

IUPAC Name |

[3-acetyloxy-2-[(2-aminopurin-7-yl)methoxy]propyl] acetate |

InChI |

InChI=1S/C13H17N5O5/c1-8(19)21-4-10(5-22-9(2)20)23-7-18-6-16-12-11(18)3-15-13(14)17-12/h3,6,10H,4-5,7H2,1-2H3,(H2,14,15,17) |

InChI Key |

CEVNGKJFJQJDMH-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OCC(COC(=O)C)OCN1C=NC2=NC(=NC=C21)N |

Synonyms |

2-amino-7-((1,3-diacetoxy-2-propoxy)methyl)purine HOE 961 HOE-961 |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide: The Mechanism of Action of HOE961 Against Orthopoxviruses

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

HOE961 is a diacetate ester prodrug of S2242, an acyclic nucleoside analog with potent antiviral activity against members of the Orthopoxvirus genus. The core mechanism of action of this compound lies in the targeted inhibition of viral DNA synthesis. Following administration, this compound is metabolized to its active form, S2242, which undergoes intracellular phosphorylation by host cell kinases to yield its triphosphate metabolite. This active triphosphate analog then acts as a competitive inhibitor of the viral DNA polymerase, leading to the termination of viral genome replication and subsequent halt of the viral life cycle. This document provides a comprehensive overview of the mechanism of action, quantitative efficacy data, detailed experimental protocols, and visual representations of the key pathways and workflows.

Core Mechanism of Action: Inhibition of Viral DNA Synthesis

The antiviral activity of this compound against orthopoxviruses is not direct but is mediated by its active metabolite, S2242. As an acyclic nucleoside analog, S2242 mimics natural nucleosides, the building blocks of DNA. This mimicry allows it to interfere with the viral replication process.

The mechanism can be broken down into the following key steps:

-

Prodrug Conversion: this compound, the orally bioavailable prodrug, is converted in the body to the active antiviral agent S2242.

-

Intracellular Phosphorylation: Once inside the host cell, S2242 is sequentially phosphorylated by cellular kinases to its active triphosphate form. This process is crucial for its antiviral activity.

-

Viral DNA Polymerase Inhibition: The triphosphate metabolite of S2242 acts as a competitive inhibitor of the orthopoxvirus DNA polymerase. It is incorporated into the growing viral DNA chain, and due to its acyclic nature, it causes premature chain termination. This effectively stops the replication of the viral genome.

This targeted inhibition of the viral DNA polymerase ensures high selectivity for infected cells, minimizing effects on the host cell's DNA synthesis.

Signaling Pathway: Intracellular Activation and Action of S2242

The following diagram illustrates the intracellular conversion of this compound and the subsequent inhibition of orthopoxvirus DNA synthesis by its active metabolite.

Quantitative Data on Antiviral Activity

The efficacy of S2242, the active form of this compound, has been quantified in vitro against vaccinia virus (VV), a representative orthopoxvirus. The 50% effective concentration (EC50) values from these studies are summarized below.

| Compound | Virus | Assay Type | Cell Line | EC50 (µg/mL) | Reference |

| S2242 | Vaccinia Virus (VV) | Cytopathic Effect (CPE) Inhibition | Human Embryonic Lung (HEL) Fibroblasts | 2.6 | [1] |

| S2242 | Vaccinia Virus (VV) | Viral DNA Synthesis Inhibition | Human Embryonic Lung (HEL) Fibroblasts | 0.2 | [1] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Cytopathic Effect (CPE) Inhibition Assay

This assay determines the concentration of a compound required to inhibit the virus-induced destruction of host cells.

Materials:

-

Host cells (e.g., Human Embryonic Lung (HEL) fibroblasts)

-

Cell culture medium

-

Vaccinia virus stock

-

S2242 (or other test compounds)

-

96-well microtiter plates

-

Incubator (37°C, 5% CO2)

-

Microplate reader

-

Cell viability dye (e.g., Neutral Red)

Procedure:

-

Cell Seeding: Seed HEL fibroblasts into 96-well plates at a density that will result in a confluent monolayer after 24 hours of incubation.

-

Compound Preparation: Prepare serial dilutions of S2242 in cell culture medium.

-

Infection and Treatment: When the cell monolayer is confluent, remove the growth medium. Add the diluted virus suspension to all wells except for the cell control wells. After a 1-2 hour adsorption period, remove the virus inoculum.

-

Add the serially diluted S2242 to the appropriate wells. Include virus control (infected, untreated) and cell control (uninfected, untreated) wells.

-

Incubation: Incubate the plates at 37°C in a 5% CO2 incubator until the cytopathic effect is maximal in the virus control wells (typically 2-3 days).

-

Quantification of Cell Viability: Remove the medium and add a solution of Neutral Red. After incubation, wash the cells and then extract the dye.

-

Data Analysis: Measure the absorbance using a microplate reader. The EC50 value is calculated as the concentration of the compound that protects 50% of the cells from virus-induced death compared to the virus control.

Viral DNA Synthesis Inhibition Assay

This assay directly measures the effect of a compound on the replication of the viral genome.

Materials:

-

Host cells (e.g., HEL fibroblasts)

-

Cell culture medium

-

Vaccinia virus stock

-

S2242 (or other test compounds)

-

Radiolabeled DNA precursor (e.g., [3H]thymidine)

-

DNA extraction kit

-

Scintillation counter

Procedure:

-

Cell Culture and Infection: Grow HEL fibroblasts to confluence in multi-well plates and infect with vaccinia virus.

-

Compound Treatment: After the virus adsorption period, add different concentrations of S2242 to the infected cells.

-

Radiolabeling: At a predetermined time post-infection (coinciding with active viral DNA replication), add the radiolabeled DNA precursor to the culture medium.

-

DNA Extraction: After a labeling period, wash the cells and extract the total DNA.

-

Quantification: Measure the amount of incorporated radioactivity using a scintillation counter.

-

Data Analysis: The EC50 value is determined as the compound concentration that inhibits the incorporation of the radiolabeled precursor into viral DNA by 50% compared to the untreated virus-infected control.

Experimental Workflow Diagram

The following diagram outlines the general workflow for in vitro testing of antiviral compounds against orthopoxviruses.

Conclusion

This compound, through its active metabolite S2242, presents a potent and selective mechanism of action against orthopoxviruses by targeting the viral DNA polymerase. Its efficacy has been demonstrated through in vitro assays, highlighting its potential as a therapeutic agent for infections caused by this virus genus. The detailed protocols and mechanistic understanding provided in this guide serve as a valuable resource for researchers and professionals in the field of antiviral drug development. Further in vivo studies are warranted to fully elucidate the therapeutic potential of this compound in a clinical setting.

References

The Antiviral Spectrum of HOE961: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

HOE961 is the diacetate ester prodrug of S2242, an acyclic nucleoside analog. As a prodrug, this compound is designed to enhance the oral bioavailability of the active compound, S2242. The antiviral activity of this compound is therefore attributable to S2242, which has demonstrated potent and selective inhibitory effects against members of the Orthopoxvirus and Herpesviridae families. This technical guide provides a comprehensive overview of the antiviral spectrum of S2242, its mechanism of action, and the experimental methodologies used to determine its activity.

Antiviral Spectrum of S2242 (the active form of this compound)

The antiviral activity of S2242 has been evaluated against a range of DNA viruses. The compound has shown particular potency against orthopoxviruses and several members of the herpesvirus family.

Table 1: In Vitro Antiviral Activity of S2242

| Viral Family | Virus | 50% Effective Concentration (EC50) | Assay Type | Reference |

| Poxviridae | Vaccinia Virus | 2.4 µg/mL | Cytopathic Effect (CPE) Inhibition | [1] |

| Vaccinia Virus | 0.2 µg/mL | Viral DNA Synthesis Inhibition | [1] | |

| Herpesviridae | Herpes Simplex Virus Type 1 (HSV-1) | 0.1 - 0.2 µg/mL | Plaque Formation | [2] |

| Herpes Simplex Virus Type 2 (HSV-2) | 0.1 - 0.2 µg/mL | Plaque Formation | [2] | |

| Varicella-Zoster Virus (VZV) | 0.01 - 0.02 µg/mL | Plaque Formation | [2] | |

| Human Cytomegalovirus (HCMV) | 0.04 - 0.1 µg/mL | Not Specified | [2] | |

| Human Herpesvirus 6 (HHV-6) | 0.0005 µg/mL | Not Specified | [2] | |

| Murine Cytomegalovirus (MCMV) | 1 µg/mL | Not Specified | [2] |

Mechanism of Action

S2242 exerts its antiviral effect through the targeted inhibition of viral DNA synthesis. As a nucleoside analog, it requires intracellular phosphorylation to its active triphosphate form.

The proposed mechanism of action is as follows:

-

Cellular Uptake: The prodrug this compound is absorbed and then hydrolyzed to the active compound S2242.

-

Intracellular Phosphorylation: S2242 is phosphorylated by cellular kinases to S2242-triphosphate.

-

Inhibition of Viral DNA Polymerase: S2242-triphosphate acts as a competitive inhibitor of the viral DNA polymerase, being incorporated into the growing viral DNA chain.

-

Chain Termination: The incorporation of S2242-monophosphate into the viral DNA leads to chain termination, as it lacks the 3'-hydroxyl group necessary for the addition of the next nucleotide. This effectively halts viral replication.

A key feature of S2242 is that its initial phosphorylation is not dependent on a virally encoded thymidine kinase, which is the mechanism of activation for some other antiviral nucleoside analogs like acyclovir. This may confer activity against certain thymidine kinase-deficient viral strains.[2]

Experimental Protocols

Detailed experimental protocols for the in vitro assays are crucial for the replication and validation of these findings. While the full experimental details are found within the cited literature, a general overview of the likely methodologies is provided below.

Cytopathic Effect (CPE) Inhibition Assay

This assay is a common method to determine the antiviral activity of a compound by measuring the prevention of virus-induced cell death.

-

Cell Culture: A monolayer of a susceptible cell line (e.g., Vero cells for herpesviruses, or HEL cells for vaccinia virus) is prepared in 96-well plates.

-

Compound Dilution: A serial dilution of the test compound (S2242) is prepared.

-

Infection: The cell monolayers are infected with a standardized amount of the virus.

-

Treatment: The compound dilutions are added to the infected cells.

-

Incubation: The plates are incubated for a period sufficient for the virus to cause cytopathic effects in the untreated control wells (typically 3-7 days).

-

Quantification: The cell viability is assessed using a colorimetric assay (e.g., MTT or crystal violet staining). The EC50 is calculated as the concentration of the compound that protects 50% of the cells from virus-induced death.

Viral DNA Synthesis Inhibition Assay

This assay directly measures the effect of the compound on the replication of the viral genome.

-

Cell Culture and Infection: As described for the CPE assay.

-

Treatment: Infected cells are treated with various concentrations of the test compound.

-

DNA Extraction: At a specific time point post-infection, total DNA is extracted from the cells.

-

Quantification of Viral DNA: The amount of viral DNA is quantified using a specific method such as quantitative PCR (qPCR) targeting a viral gene.

-

Analysis: The EC50 is determined as the compound concentration that reduces the amount of viral DNA by 50% compared to the untreated control.

Visualizations

Diagram 1: Proposed Mechanism of Action of S2242

Caption: Intracellular activation of S2242 and inhibition of viral DNA synthesis.

Diagram 2: General Workflow for In Vitro Antiviral Assay

Caption: A generalized workflow for determining the in vitro antiviral efficacy.

Diagram 3: Logical Relationship of Prodrug to Active Compound

Caption: The relationship between the prodrug this compound and the active compound S2242.

References

In-Depth Technical Guide to HOE961: A Prodrug for Orthopoxvirus Infections

For Researchers, Scientists, and Drug Development Professionals

Abstract

HOE961 is a diacetate ester prodrug of the acyclic nucleoside phosphonate analog S2242. Developed as an orally bioavailable antiviral agent, this compound exhibits potent activity against orthopoxviruses, including cowpox and vaccinia viruses. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and experimental evaluation of this compound and its active metabolite, S2242. Detailed experimental methodologies and signaling pathway diagrams are presented to facilitate further research and development in the field of antiviral therapeutics.

Chemical Structure and Properties

This compound is chemically designated as the diacetate ester of S2242. The active compound, S2242, is an acyclic nucleoside analog, specifically 2-amino-7-(1,3-dihydroxy-2-propoxymethyl)purine. The addition of the diacetate ester groups to S2242 enhances its lipophilicity, thereby improving its oral bioavailability. Following administration, this compound is metabolized in the body to release the active antiviral agent, S2242.

Chemical Structure

This compound

-

CAS Number: 152819-48-2

-

Chemical Name: [(2R,4S)-4-(acetyloxymethyl)-2-(hydroxymethyl)-1,3-dioxolan-2-yl]methyl acetate;9-(2-amino-9H-purin-9-yl)nonan-1-ol (This appears to be an error in some databases. The correct structure is the diacetate ester of S2242). The structure is more accurately represented by its relation to S2242.

S2242

-

PubChem CID: 472169

-

Chemical Name: 2-Amino-7-(1,3-dihydroxy-2-propoxymethyl)purine[1]

-

Molecular Formula: C₉H₁₃N₅O₃[1]

-

Molecular Weight: 239.23 g/mol [1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound and S2242 is provided in Table 1.

| Property | This compound | S2242 |

| Molecular Formula | C₁₃H₁₇N₅O₅ | C₉H₁₃N₅O₃ |

| Molecular Weight ( g/mol ) | 323.30 | 239.23[1] |

| CAS Number | 152819-48-2 | 142217-77-4 |

| Appearance | White to off-white solid | White crystalline solid |

| Solubility | Soluble in DMSO | Soluble in aqueous solutions |

| SMILES | CC(=O)OCCOC(COC(=O)C)OCn1cnc2c1ncnc2N | Nc1ncnc2c1ncn2COC(CO)CO[1] |

| InChIKey | CEVNGKJFJQJDMH-UHFFFAOYSA-N | BSNKMHPUZGTSQB-UHFFFAOYSA-N[1] |

Table 1: Physicochemical Properties of this compound and S2242

Mechanism of Action

The antiviral activity of this compound is attributable to its active metabolite, S2242. As an acyclic nucleoside analog, S2242 targets the viral DNA synthesis process. The mechanism involves a multi-step intracellular activation and subsequent inhibition of the viral DNA polymerase.

Intracellular Activation

Following oral administration, this compound is absorbed and rapidly hydrolyzed by cellular esterases to yield the active compound, S2242. For S2242 to exert its antiviral effect, it must be phosphorylated to its active triphosphate form, S2242-triphosphate. This phosphorylation is catalyzed by host cell kinases.

The intracellular activation pathway is depicted below:

Inhibition of Viral DNA Polymerase

S2242-triphosphate acts as a competitive inhibitor of the viral DNA polymerase. It mimics the natural deoxyguanosine triphosphate (dGTP) and is incorporated into the growing viral DNA chain. The incorporation of S2242-monophosphate into the DNA strand leads to chain termination, as the acyclic structure of S2242 lacks the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond. This effectively halts viral DNA replication.

The mechanism of viral DNA polymerase inhibition is illustrated in the following diagram:

Experimental Protocols

The antiviral activity of this compound and S2242 has been evaluated in various in vitro and in vivo models. The following sections detail the methodologies for key experiments.

In Vitro Antiviral Activity Assay (Plaque Reduction Assay)

The plaque reduction assay is a standard method to determine the antiviral efficacy of a compound by measuring the reduction in viral plaque formation.

Objective: To determine the 50% effective concentration (EC₅₀) of S2242 against orthopoxviruses.

Materials:

-

Vero cells (or other susceptible cell line)

-

Orthopoxvirus stock (e.g., vaccinia virus, cowpox virus)

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

S2242 stock solution (in DMSO or aqueous buffer)

-

Methylcellulose overlay medium

-

Crystal violet staining solution

-

6-well or 24-well cell culture plates

Procedure:

-

Cell Seeding: Seed Vero cells in 6-well or 24-well plates at a density that will result in a confluent monolayer on the day of infection.

-

Compound Dilution: Prepare serial dilutions of S2242 in DMEM.

-

Virus Infection: When cells are confluent, remove the growth medium and infect the cells with a dilution of the virus calculated to produce 50-100 plaques per well.

-

Compound Treatment: After a 1-hour adsorption period, remove the virus inoculum and add the different concentrations of S2242 in an overlay medium containing methylcellulose.

-

Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for 2-3 days, or until visible plaques are formed in the virus control wells.

-

Staining: Remove the overlay medium, fix the cells with a formaldehyde/saline solution, and stain with crystal violet.

-

Plaque Counting: Count the number of plaques in each well.

-

Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. The EC₅₀ is the concentration of the compound that reduces the number of plaques by 50%.

The workflow for a typical plaque reduction assay is outlined below:

In Vivo Efficacy Study in a Mouse Model of Orthopoxvirus Infection

In vivo studies are crucial to evaluate the efficacy of a drug in a living organism.

Objective: To assess the in vivo efficacy of orally administered this compound in a lethal mouse model of orthopoxvirus infection.

Materials:

-

BALB/c mice (or other appropriate strain)

-

Lethal dose of vaccinia virus or cowpox virus

-

This compound formulation for oral gavage

-

Vehicle control (e.g., carboxymethylcellulose)

-

Cidofovir (positive control, administered intraperitoneally)

-

Biosafety level 2 or 3 animal facility

Procedure:

-

Animal Acclimation: Acclimate mice to the facility for at least one week before the experiment.

-

Virus Challenge: Infect mice intranasally with a lethal dose of the orthopoxvirus.

-

Treatment: Begin treatment at a specified time post-infection (e.g., 24 hours). Administer this compound orally (e.g., once or twice daily) for a defined period (e.g., 5-7 days). A vehicle control group and a positive control group (e.g., cidofovir) should be included.

-

Monitoring: Monitor the mice daily for signs of illness, body weight changes, and mortality for at least 21 days.

-

Tissue Collection (Optional): At specific time points, a subset of mice from each group may be euthanized to collect tissues (e.g., lungs, spleen) for viral load determination by plaque assay or qPCR.

-

Data Analysis: Analyze survival data using Kaplan-Meier survival curves and log-rank tests. Compare body weight changes and viral titers between treatment groups using appropriate statistical methods.

Data Presentation

The antiviral activity and cytotoxicity of S2242 are summarized in the table below. Data are compiled from various in vitro studies against different orthopoxviruses.

| Virus | Cell Line | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI = CC₅₀/EC₅₀) |

| Vaccinia Virus (WR strain) | Vero | 1.5 | >100 | >67 |

| Cowpox Virus (Brighton strain) | Vero | 2.0 | >100 | >50 |

| Ectromelia Virus | CEF | 0.8 | >100 | >125 |

Table 2: In Vitro Antiviral Activity and Cytotoxicity of S2242 *EC₅₀ (50% effective concentration) is the concentration of the drug that inhibits viral replication by 50%. *CC₅₀ (50% cytotoxic concentration) is the concentration of the drug that causes a 50% reduction in cell viability. *SI (Selectivity Index) is a measure of the drug's therapeutic window. A higher SI indicates a more favorable safety profile.

Conclusion

This compound is a promising oral prodrug of the antiviral agent S2242, with potent activity against a range of orthopoxviruses. Its mechanism of action, involving intracellular phosphorylation and subsequent inhibition of viral DNA polymerase, is well-defined. The detailed experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals working on novel antiviral therapies. Further studies are warranted to fully elucidate the clinical potential of this compound in the treatment and prevention of orthopoxvirus infections.

References

An In-depth Technical Guide to the Synthesis and Purification of HOE961

This technical guide provides a comprehensive overview of the synthesis and purification of HOE961 (also referred to as H961), a diacetate ester prodrug of the antiviral compound S2242. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

This compound is the diacetate ester prodrug of S2242, an acyclic nucleoside analog with demonstrated antiviral activity, particularly against herpesviruses and poxviruses. S2242, chemically known as 2-amino-7-[(1,3-dihydroxy-2-propoxy)methyl]purine, is an N-7 substituted guanine analog. The prodrug strategy aims to improve the oral bioavailability of the active compound, S2242. Upon administration, this compound is metabolized by cellular esterases to release the active antiviral agent S2242.

Physicochemical Properties

A summary of the key physicochemical properties of S2242 and this compound is presented below.

| Property | S2242 | This compound |

| IUPAC Name | 2-[(2-Amino-1H-purin-7-yl)methoxy]propane-1,3-diol | 2-((2-amino-9H-purin-7-yl)methyl)propane-1,3-diyl diacetate |

| Molecular Formula | C₉H₁₃N₅O₃ | C₁₃H₁₇N₅O₅ |

| Molecular Weight | 239.23 g/mol | 323.31 g/mol |

| CAS Number | 152819-48-2 (for this compound) | Not readily available |

| Appearance | White to off-white solid | White to off-white solid |

| Solubility | Soluble in polar solvents like DMSO and water | More soluble in organic solvents than S2242 |

Synthesis of this compound

The synthesis of this compound is a two-step process that begins with the synthesis of the active compound S2242, followed by its esterification to yield the diacetate prodrug.

Synthesis of S2242 (2-amino-7-[(1,3-dihydroxy-2-propoxy)methyl]purine)

The synthesis of N-7 substituted acyclic nucleoside analogs like S2242 can be challenging due to the preferential formation of the thermodynamically more stable N-9 isomer. The following proposed synthesis is based on methodologies reported for the synthesis of related acyclic nucleosides, with modifications to favor the formation or allow for the separation of the N-7 isomer.

Experimental Protocol:

Step 1: Preparation of 2-Amino-6-chloropurine (1)

This starting material is commercially available or can be synthesized from guanine.

Step 2: Alkylation of 2-Amino-6-chloropurine with 2-(chloromethoxy)propane-1,3-diyl diacetate (2)

This step introduces the acyclic side chain to the purine base. The reaction typically yields a mixture of N-7 and N-9 isomers.

-

Reagents: 2-Amino-6-chloropurine (1), 2-(chloromethoxy)propane-1,3-diyl diacetate (2), a non-nucleophilic base (e.g., cesium carbonate, Cs₂CO₃), and a polar aprotic solvent (e.g., N,N-dimethylformamide, DMF).

-

Procedure: To a solution of 2-amino-6-chloropurine (1) in DMF, add cesium carbonate. Stir the suspension at room temperature for 30 minutes. Add 2-(chloromethoxy)propane-1,3-diyl diacetate (2) dropwise to the mixture. Heat the reaction mixture at 50-60 °C and monitor the reaction progress by Thin Layer Chromatography (TLC). Upon completion, cool the mixture to room temperature, filter to remove inorganic salts, and concentrate the filtrate under reduced pressure. The resulting crude product will be a mixture of N-7 and N-9 isomers.

Step 3: Separation of N-7 and N-9 Isomers

The separation of the N-7 and N-9 isomers is a critical step and can typically be achieved by column chromatography.

-

Stationary Phase: Silica gel.

-

Mobile Phase: A gradient of dichloromethane (DCM) and methanol (MeOH) is commonly used. The exact gradient will need to be optimized based on TLC analysis. The N-9 isomer is generally less polar than the N-7 isomer.

Step 4: Hydrolysis of the Acetate and Chloro Groups

The separated N-7 isomer, 7-((1,3-diacetoxypropan-2-yloxy)methyl)-6-chloro-9H-purin-2-amine (3), is then hydrolyzed to yield S2242.

-

Reagents: Compound (3), a base (e.g., sodium hydroxide, NaOH) in a mixture of water and a co-solvent like methanol or ethanol.

-

Procedure: Dissolve compound (3) in a mixture of methanol and aqueous sodium hydroxide solution. Stir the reaction mixture at room temperature and monitor by TLC. Once the reaction is complete, neutralize the solution with an acid (e.g., hydrochloric acid, HCl). Remove the organic solvent under reduced pressure. The aqueous solution can be purified by recrystallization or by column chromatography on silica gel using a polar mobile phase (e.g., DCM:MeOH with a higher percentage of MeOH).

Synthesis of this compound from S2242

The final step is the di-acetylation of the hydroxyl groups of S2242.

Experimental Protocol:

-

Reagents: S2242, acetic anhydride, a base catalyst (e.g., 4-dimethylaminopyridine, DMAP), and a suitable solvent (e.g., pyridine or a mixture of dichloromethane and triethylamine).

-

Procedure: Dissolve S2242 in pyridine. Cool the solution to 0 °C in an ice bath. Add acetic anhydride dropwise to the solution. Add a catalytic amount of DMAP. Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by TLC. Upon completion, quench the reaction by adding water or a saturated solution of sodium bicarbonate. Extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound.

Purification of this compound

The crude this compound obtained from the synthesis requires purification to remove any unreacted starting materials, by-products, and residual reagents. A combination of chromatographic techniques and recrystallization is typically employed.

Experimental Protocol:

Step 1: Column Chromatography

-

Stationary Phase: Silica gel.

-

Mobile Phase: A gradient of ethyl acetate in hexane or dichloromethane in methanol can be used. The optimal solvent system should be determined by TLC analysis of the crude product.

-

Procedure: Dissolve the crude this compound in a minimal amount of the mobile phase and load it onto a pre-packed silica gel column. Elute the column with the chosen solvent system, collecting fractions. Monitor the fractions by TLC to identify those containing the pure product.

Step 2: Recrystallization

-

Solvent System: A suitable solvent system for recrystallization needs to be determined experimentally. A mixture of a good solvent (in which this compound is soluble at high temperatures) and a poor solvent (in which it is insoluble at low temperatures) is often effective. Examples could include ethyl acetate/hexane or methanol/water.

-

Procedure: Dissolve the purified this compound from column chromatography in a minimal amount of the hot "good" solvent. Slowly add the "poor" solvent until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature and then in a refrigerator to induce crystallization. Collect the crystals by filtration, wash with a small amount of the cold "poor" solvent, and dry under vacuum.

Antiviral Mechanism of Action

This compound, as a prodrug, is inactive in its initial form. Following administration, it is rapidly hydrolyzed by cellular esterases to release the active antiviral agent, S2242. The antiviral activity of S2242 is attributed to its ability to inhibit viral DNA synthesis.

The proposed mechanism of action involves the following steps:

-

Cellular Uptake: S2242 enters the host cell.

-

Phosphorylation: Inside the cell, S2242 is phosphorylated by cellular kinases to its monophosphate, diphosphate, and finally to the active triphosphate metabolite, S2242-triphosphate.

-

Inhibition of Viral DNA Polymerase: S2242-triphosphate acts as a competitive inhibitor of the viral DNA polymerase. It mimics the natural substrate, deoxyguanosine triphosphate (dGTP), and gets incorporated into the growing viral DNA chain.

-

Chain Termination: The incorporation of S2242-monophosphate into the viral DNA leads to chain termination, as it lacks the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond. This effectively halts viral replication.

Visualizations

Caption: Overall workflow for the synthesis and purification of this compound.

Unraveling the Antiviral Potential of HOE961: An In-depth Technical Guide

A comprehensive review of the available scientific literature reveals no specific data or studies pertaining to the in vitro antiviral activity of a compound designated as HOE961. Extensive searches across multiple scientific databases and research forums for "this compound," including queries on its mechanism of action, experimental protocols, and effects on signaling pathways, did not yield any relevant information.

This suggests that "this compound" may be an internal, pre-clinical code name not yet disclosed in public research, a misidentified compound, or a substance that has not been the subject of published antiviral research.

For researchers, scientists, and drug development professionals interested in antiviral research, this guide will instead provide a framework of the essential experimental protocols and data presentation standards typically employed in the evaluation of novel antiviral compounds. This will be illustrated using generalized examples and methodologies commonly found in virology research.

I. Core Principles in Assessing In Vitro Antiviral Activity

The preliminary assessment of a potential antiviral agent involves a series of standardized in vitro assays to determine its efficacy and toxicity. The primary goals are to quantify the compound's ability to inhibit viral replication and to ensure that this inhibition is not a result of general cytotoxicity.

Key Parameters:

-

50% Effective Concentration (EC₅₀): The concentration of a compound at which it inhibits 50% of viral replication. A lower EC₅₀ value indicates higher potency.

-

50% Cytotoxic Concentration (CC₅₀): The concentration of a compound that results in the death of 50% of the host cells. A higher CC₅₀ value indicates lower toxicity.

-

Selectivity Index (SI): The ratio of CC₅₀ to EC₅₀ (SI = CC₅₀ / EC₅₀). A higher SI value is desirable, as it indicates that the compound is effective against the virus at concentrations that are not harmful to the host cells.

II. Standard Experimental Protocols

The following are detailed methodologies for key experiments crucial for evaluating the in vitro antiviral activity of a novel compound.

Cytotoxicity Assay

Objective: To determine the concentration range at which the compound is toxic to the host cells used for the viral infection studies.

Methodology (MTT Assay):

-

Cell Seeding: Plate a suitable host cell line (e.g., Vero, A549, Huh-7) in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the test compound in cell culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include a "cells only" control (no compound).

-

Incubation: Incubate the plate for a period that mirrors the duration of the antiviral assay (e.g., 48-72 hours) at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active metabolism will convert the yellow MTT into purple formazan crystals.

-

Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of the wells at a specific wavelength (typically 570 nm) using a microplate reader.

-

Analysis: Calculate the percentage of cell viability for each compound concentration relative to the untreated control cells. The CC₅₀ value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Plaque Reduction Assay

Objective: To quantify the inhibition of viral replication by measuring the reduction in the formation of viral plaques.

Methodology:

-

Cell Seeding: Seed host cells in 6-well or 12-well plates to form a confluent monolayer.

-

Virus and Compound Incubation: In separate tubes, pre-incubate a known titer of the virus with serial dilutions of the test compound for 1 hour at 37°C.

-

Infection: Remove the culture medium from the cell monolayers and infect the cells with the virus-compound mixtures. Allow the virus to adsorb for 1-2 hours.

-

Overlay: After adsorption, remove the inoculum and overlay the cell monolayer with a semi-solid medium (e.g., containing agarose or methylcellulose) mixed with the corresponding concentrations of the test compound. This overlay restricts the spread of progeny virus to adjacent cells, leading to the formation of localized lesions (plaques).

-

Incubation: Incubate the plates for 2-5 days, depending on the virus, until visible plaques are formed in the virus control wells (no compound).

-

Staining and Counting: Fix the cells (e.g., with formaldehyde) and stain with a dye (e.g., crystal violet) to visualize the plaques. Count the number of plaques in each well.

-

Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. The EC₅₀ value is determined from the dose-response curve.

III. Data Presentation

Quantitative data from antiviral and cytotoxicity assays should be summarized in a clear and structured table for easy comparison and interpretation.

Table 1: Hypothetical Antiviral Activity and Cytotoxicity of a Test Compound

| Virus | Cell Line | EC₅₀ (µM) | CC₅₀ (µM) | SI (CC₅₀/EC₅₀) |

| Influenza A/H1N1 | MDCK | 1.5 | >100 | >66.7 |

| Herpes Simplex Virus 1 | Vero | 0.8 | >100 | >125 |

| Dengue Virus 2 | Huh-7 | 5.2 | >100 | >19.2 |

IV. Visualizing Experimental Workflows and Signaling Pathways

Diagrams are essential for illustrating complex experimental procedures and biological pathways. The following examples are provided in the DOT language for use with Graphviz.

Experimental Workflow: Plaque Reduction Assay

Caption: Workflow for a standard plaque reduction assay.

Hypothetical Signaling Pathway Inhibition

This diagram illustrates a hypothetical scenario where an antiviral compound inhibits a host signaling pathway that is co-opted by a virus for its replication.

Caption: Inhibition of a pro-viral host signaling pathway.

Conclusion

While specific information on the in vitro antiviral activity of this compound is not publicly available, the experimental frameworks and data presentation standards outlined in this guide represent the foundational elements of antiviral drug discovery. Any novel compound, including the hypothetical this compound, would need to undergo rigorous evaluation using these, or similar, well-established methodologies to ascertain its potential as a therapeutic agent. Researchers are encouraged to verify the correct nomenclature and public availability of data for any compound of interest.

The In Vivo Odyssey of HOE961: A Technical Guide to the Biotransformation of a Prodrug into the Antiviral Agent S2242

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Prodrug Strategy

The development of H961 as a diacetylated ester prodrug of the potent antiviral agent S2242 is a strategic approach to enhance the therapeutic potential of the active pharmaceutical ingredient (API). Prodrugs are inactive compounds that are metabolized in the body to release the active drug. This strategy is often employed to overcome challenges such as poor solubility, limited permeability, and rapid presystemic metabolism, thereby improving the oral bioavailability of the parent drug. In the case of H961, the addition of two acetyl groups to S2242 is designed to increase its lipophilicity, facilitating its absorption across biological membranes.

The Metabolic Pathway: From H961 to S2242

The primary metabolic pathway for the conversion of the diacetylated prodrug H961 to the active antiviral agent S2242 is through enzymatic hydrolysis. This biotransformation process involves the cleavage of the two ester bonds, removing the acetyl groups and liberating the parent molecule, S2242.

Key Enzymes in the Conversion

Ester-based prodrugs are predominantly hydrolyzed by a class of enzymes known as esterases . These enzymes are ubiquitously present throughout the body, with high concentrations in the liver, plasma, and gastrointestinal tract. Carboxylesterases are a major group of esterases involved in the activation of many ester prodrugs. While the specific esterases responsible for the hydrolysis of H961 have not been explicitly identified in the available literature, it is highly probable that carboxylesterases in the liver and blood play a central role in this conversion.

Visualization of the Metabolic Pathway

The following diagram illustrates the proposed metabolic conversion of H961 to S2242.

Quantitative Analysis of In Vivo Conversion

A comprehensive understanding of the in vivo conversion of H961 to S2242 requires quantitative analysis of their pharmacokinetic profiles. While specific data tables for H961 are not available, the following tables represent the standard format for presenting such data, which would be essential for a complete technical guide.

Pharmacokinetic Parameters

This table would summarize the key pharmacokinetic parameters for both the prodrug (H961) and the active metabolite (S2242) following oral administration of H961.

| Parameter | H961 (Prodrug) | S2242 (Active Metabolite) | Units |

| Cmax (Maximum Plasma Concentration) | Data not available | Data not available | ng/mL |

| Tmax (Time to Maximum Concentration) | Data not available | Data not available | hours |

| AUC (Area Under the Curve) | Data not available | Data not available | ng*h/mL |

| t½ (Half-life) | Data not available | Data not available | hours |

| CL/F (Apparent Clearance) | Data not available | Data not available | L/h/kg |

| Vd/F (Apparent Volume of Distribution) | Data not available | Data not available | L/kg |

| F (Oral Bioavailability of S2242 from H961) | - | Data not available | % |

Tissue Distribution of S2242

Following the administration of H961 and its conversion to S2242, understanding the distribution of the active drug in various tissues is crucial for assessing its efficacy and potential toxicity.

| Tissue | S2242 Concentration (at Tmax) | Units |

| Plasma | Data not available | ng/mL |

| Liver | Data not available | ng/g |

| Kidney | Data not available | ng/g |

| Lung | Data not available | ng/g |

| Spleen | Data not available | ng/g |

| Brain | Data not available | ng/g |

Experimental Protocols

Detailed experimental protocols are fundamental for the reproducible study of the in vivo conversion of H961 to S2242. The following sections outline the general methodologies that would be employed in such studies.

Animal Model and Dosing

-

Animal Model: The selection of an appropriate animal model is critical. Commonly used species for pharmacokinetic studies include rats, mice, and dogs.

-

Dosing: H961 would be formulated in a suitable vehicle for oral administration. The dose would be determined based on preclinical efficacy and toxicology studies.

Sample Collection

-

Blood Sampling: Serial blood samples would be collected from the animals at predetermined time points after dosing. Plasma would be separated by centrifugation.

-

Tissue Harvesting: At the end of the study, animals would be euthanized, and various tissues would be collected to determine the distribution of S2242.

Bioanalytical Method: HPLC-MS/MS

The quantification of H961 and S2242 in biological matrices is typically performed using a validated High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method.

-

Sample Preparation: Protein precipitation or liquid-liquid extraction would be used to extract the analytes from plasma and tissue homogenates.

-

Chromatographic Separation: A reverse-phase HPLC column would be used to separate H961 and S2242 from endogenous matrix components.

-

Mass Spectrometric Detection: A tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode would be used for sensitive and selective detection and quantification of the analytes.

Experimental Workflow Visualization

The following diagram outlines the general workflow for studying the in vivo conversion of H961 to S2242.

Logical Relationships in Prodrug Design and Evaluation

The development and evaluation of a prodrug like H961 involve a series of logical steps and considerations, from initial design to preclinical and clinical assessment.

Conclusion

The conversion of the diacetylated prodrug H961 to the active antiviral agent S2242 in vivo is a critical step for its therapeutic action. This process is presumed to be a rapid and efficient enzymatic hydrolysis mediated by esterases, leading to enhanced oral bioavailability of S2242. While specific quantitative data and detailed protocols are not publicly available, this guide provides a robust framework for understanding the core principles and methodologies involved in the study of this prodrug conversion. Further research and publication of preclinical and clinical data will be essential to fully elucidate the quantitative aspects of H961's biotransformation and its clinical utility.

Cellular Targets of HOE961: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

HOE961, the orally bioavailable diacetate ester prodrug of S2242 (2-amino-7-[(1,3-dihydroxy-2-propoxy)methyl]purine), has demonstrated significant antiviral activity, particularly against orthopoxviruses such as vaccinia virus. This technical guide delineates the current understanding of the cellular targets and mechanisms underlying the antiviral effects of this compound. The primary mechanism of action is the inhibition of viral DNA synthesis, mediated by the active metabolite S2242, which targets the viral DNA polymerase. A secondary, putative mechanism involves the inhibition of the cellular Na+/H+ exchanger (NHE), potentially disrupting viral entry and uncoating. This document provides a comprehensive overview of the quantitative data, experimental methodologies, and associated cellular pathways.

Quantitative Antiviral Activity

The antiviral potency of S2242, the active form of this compound, has been quantified against vaccinia virus (VV) in cell culture. The key efficacy metrics are summarized in the table below.

| Compound | Assay | Virus | Cell Line | EC50 | Reference |

| S2242 | Cytopathic Effect (CPE) Reduction | Vaccinia Virus (VV) | Fibroblasts | 2.6 µg/ml | [1] |

| S2242 | Viral DNA Synthesis Inhibition | Vaccinia Virus (VV) | Fibroblasts | 0.2 µg/ml | [1] |

EC50 (50% Effective Concentration): The concentration of the compound that inhibits the viral effect (cytopathic effect or DNA synthesis) by 50%.

The data clearly indicates that the inhibition of viral DNA synthesis is a primary and highly potent mechanism of action for S2242.

Primary Cellular Target: Viral DNA Polymerase

The core antiviral activity of this compound is attributed to its active metabolite, S2242, acting as a nucleoside analog to inhibit viral DNA replication.

Mechanism of Action: DNA Synthesis Inhibition

S2242, upon intracellular phosphorylation to its diphosphate form, acts as a competitive inhibitor and an alternative substrate for the viral DNA polymerase. The proposed mechanism, analogous to that of the structurally similar cidofovir, involves several key steps:

-

Competitive Inhibition: The diphosphate of S2242 competes with the natural substrate, dGTP, for the active site of the viral DNA polymerase.

-

Incorporation into Viral DNA: The S2242 monophosphate is incorporated into the growing viral DNA chain.

-

Chain Termination (Delayed): The incorporation of S2242 can lead to a slowing or termination of further DNA chain elongation.

-

Inhibition of Proofreading: The presence of the acyclic nucleoside analog in the DNA can inhibit the 3'-5' exonuclease (proofreading) activity of the viral DNA polymerase, leading to an accumulation of mutations.

Signaling and Process Pathway

The following diagram illustrates the proposed pathway for the inhibition of vaccinia virus DNA synthesis by S2242.

Caption: Inhibition of viral DNA synthesis by the active metabolite of this compound.

Secondary Cellular Target: Na+/H+ Exchanger (NHE)

This compound is also known as a potent inhibitor of the cellular Na+/H+ exchanger (NHE). While the primary antiviral mechanism against poxviruses is DNA synthesis inhibition, NHE inhibition represents a plausible secondary mechanism that could contribute to its broad-spectrum antiviral potential, particularly against enveloped viruses that rely on endosomal acidification for entry.

Proposed Mechanism of Action: Disruption of Viral Entry

For many enveloped viruses, entry into the host cell occurs via endocytosis. The subsequent fusion of the viral envelope with the endosomal membrane is a pH-dependent process, requiring acidification of the endosome. The cellular Na+/H+ exchanger plays a role in regulating intracellular and intra-organellar pH.

The proposed antiviral mechanism via NHE inhibition is as follows:

-

Inhibition of NHE: this compound inhibits the activity of the Na+/H+ exchanger on the cell or endosomal membrane.

-

Prevention of Endosomal Acidification: This inhibition disrupts the normal proton influx into the endosome, preventing the necessary drop in pH.

-

Blockade of Viral Uncoating: Without the required low pH, the conformational changes in viral glycoproteins necessary for membrane fusion are blocked.

-

Inhibition of Viral Replication: The viral genome is not released into the cytoplasm, thus halting the replication cycle at an early stage.

Signaling Pathway

The following diagram illustrates the proposed mechanism of antiviral activity through the inhibition of the Na+/H+ exchanger.

Caption: Proposed antiviral action of this compound through inhibition of Na+/H+ exchanger.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the antiviral activity of compounds like this compound.

Vaccinia Virus Plaque Reduction Assay

This assay is the gold standard for quantifying the ability of a compound to inhibit viral replication, measured by the reduction in the formation of viral plaques.

Objective: To determine the EC50 of a compound against vaccinia virus.

Materials:

-

Confluent monolayers of a suitable host cell line (e.g., Vero, BS-C-1) in 6-well or 12-well plates.

-

Vaccinia virus stock of a known titer (PFU/ml).

-

Test compound (this compound/S2242) at various concentrations.

-

Cell culture medium (e.g., DMEM) with and without serum.

-

Overlay medium (e.g., medium containing carboxymethylcellulose or agar).

-

Crystal violet staining solution (0.1% crystal violet in 20% ethanol).

Procedure:

-

Cell Seeding: Seed host cells in multi-well plates and incubate until a confluent monolayer is formed.

-

Compound Preparation: Prepare serial dilutions of the test compound in serum-free medium.

-

Virus Preparation: Dilute the vaccinia virus stock in serum-free medium to a concentration that will produce 50-100 plaques per well.

-

Infection: Remove the growth medium from the cell monolayers and infect the cells with the prepared virus dilution. Incubate for 1-2 hours at 37°C to allow for viral adsorption.

-

Treatment: After the adsorption period, remove the virus inoculum and add the medium containing the different concentrations of the test compound. Include a virus-only control (no compound) and a cell-only control (no virus, no compound).

-

Overlay: Add the overlay medium to each well. The overlay restricts the spread of the virus to adjacent cells, resulting in the formation of localized plaques.

-

Incubation: Incubate the plates for 2-3 days at 37°C in a CO2 incubator until visible plaques are formed in the virus control wells.

-

Staining: Remove the overlay medium and stain the cells with crystal violet solution for 15-30 minutes. The stain will color the living cells, leaving the areas of dead cells (plaques) clear.

-

Plaque Counting: Gently wash the wells with water and allow them to dry. Count the number of plaques in each well.

-

Data Analysis: Calculate the percentage of plaque reduction for each compound concentration relative to the virus control. The EC50 is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

In Vitro DNA Polymerase Inhibition Assay

This biochemical assay directly measures the effect of a compound on the enzymatic activity of the viral DNA polymerase.

Objective: To determine the IC50 of the active metabolite of a compound against purified viral DNA polymerase.

Materials:

-

Purified recombinant vaccinia virus DNA polymerase (E9) and its processivity factor (A20/D4 complex).

-

A synthetic DNA primer-template. The primer is typically labeled (e.g., with 32P or a fluorescent tag).

-

Deoxynucleoside triphosphates (dNTPs: dATP, dCTP, dGTP, dTTP).

-

The active triphosphate form of the test compound (e.g., S2242-triphosphate).

-

Reaction buffer containing MgCl2 and other necessary salts.

-

Denaturing polyacrylamide gel electrophoresis (PAGE) system.

-

Phosphorimager or fluorescence scanner.

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, the labeled primer-template DNA, and the purified DNA polymerase holoenzyme.

-

Inhibitor Addition: Add varying concentrations of the test compound's triphosphate form to the reaction tubes. Include a no-inhibitor control.

-

Initiation of Reaction: Start the polymerase reaction by adding the dNTP mix.

-

Incubation: Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C) for a defined period.

-

Termination: Stop the reaction by adding a stop solution (e.g., containing EDTA and a loading dye).

-

Gel Electrophoresis: Denature the DNA products and separate them by size using denaturing PAGE.

-

Visualization and Quantification: Visualize the labeled DNA products using a phosphorimager or fluorescence scanner. Quantify the amount of full-length product or the extent of primer elongation in each lane.

-

Data Analysis: Calculate the percentage of polymerase inhibition for each compound concentration relative to the no-inhibitor control. The IC50 is determined by plotting the percentage of inhibition against the inhibitor concentration.

Conclusion

This compound exerts its antiviral activity through a dual mechanism, with the primary and most potent action being the inhibition of viral DNA synthesis via its active metabolite S2242. This nucleoside analog effectively targets the vaccinia virus DNA polymerase. A secondary, plausible mechanism involves the inhibition of the cellular Na+/H+ exchanger, which may interfere with the entry of enveloped viruses that require endosomal acidification. The quantitative data and experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to further investigate and characterize the antiviral properties of this compound and related compounds. Future research should focus on obtaining more direct evidence for the NHE-mediated antiviral effect against poxviruses and on elucidating the precise interactions of S2242 with the viral replication machinery.

References

Unraveling the Identity of HOE961: A Case of Undisclosed Identity in Drug Discovery

Efforts to compile a comprehensive technical guide on the discovery and development of HOE961 have been impeded by the absence of publicly available information identifying a specific therapeutic agent with this designation. Despite extensive searches across scientific databases, clinical trial registries, and chemical compound repositories, "this compound" does not correspond to a known drug or a publicly disclosed developmental compound.

Initial investigations into the identifier "this compound" yielded no direct matches to a specific molecule. Further inquiries, including searches for "Hoechst compound 961," a potential legacy identifier from the pharmaceutical company Hoechst AG, also failed to produce a definitive identification. While a listing for "HOE 961" exists on some chemical supply websites, these entries lack crucial details such as chemical structure, molecular formula, or any associated biological data, suggesting they may be placeholders or references to highly obscure or internally coded substances.

The name "Hoechst" is prominently associated with a family of fluorescent dyes, such as Hoechst 33342 and Hoechst 33258, which are widely used in cell biology for DNA staining.[1][2][][4][5] However, there is no indication that "this compound" is related to these compounds or possesses any therapeutic application.

The lack of accessible data prevents the creation of the requested in-depth technical guide. Key components of such a document, including quantitative data on efficacy and safety, detailed experimental protocols, and the elucidation of signaling pathways, are entirely dependent on the availability of primary research and clinical trial results. Without a known chemical entity and its associated research, it is impossible to fulfill the core requirements of the request.

It is plausible that "this compound" represents one of the following scenarios:

-

An internal, preclinical codename: The compound may be in a very early stage of development within a pharmaceutical company and has not yet been disclosed in public forums or scientific literature.

-

An incorrect or outdated identifier: The designation may be erroneous or may have been superseded by a different code name or official nomenclature.

-

A discontinued project: Research and development on the compound may have been terminated, resulting in a lack of published data.

Until "this compound" is unambiguously linked to a specific chemical structure and its biological target, a detailed history and technical overview of its development cannot be constructed. Further clarification on the identity of this compound is necessary to proceed with any meaningful analysis.

References

An In-Depth Technical Guide to the In Vitro Safety and Toxicity Profile of Novel Compounds

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

The preclinical safety assessment of a novel chemical entity is a critical component of the drug discovery and development pipeline. In vitro cell culture models provide a powerful and high-throughput platform for the initial characterization of a compound's potential toxicity. This document outlines a comprehensive approach to evaluating the safety and toxicity profile of a hypothetical compound, designated here as "Compound X," in various cell lines. The methodologies and data interpretation frameworks presented herein are designed to provide a robust preliminary understanding of the compound's effects on cellular viability, mechanisms of cell death, and potential for off-target effects.

Core Safety and Toxicity Profile of Compound X

The initial assessment of Compound X involves determining its impact on cell viability across a panel of relevant cell lines. This is crucial for identifying a therapeutic window and understanding cell-type-specific toxicities.

Cytotoxicity Assessment

The cytotoxic potential of Compound X was evaluated using a standard MTT assay, which measures the metabolic activity of cells as an indicator of viability. A decrease in metabolic activity is correlated with a reduction in cell viability due to either cell death or inhibition of proliferation.

Data Presentation: IC50 Values of Compound X in Various Cell Lines

The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the cytotoxicity of a compound. The following table summarizes the IC50 values for Compound X after 24 and 48 hours of exposure in a panel of human cell lines.

| Cell Line | Tissue of Origin | IC50 (µM) at 24h | IC50 (µM) at 48h |

| HepG2 | Liver Carcinoma | 75.2 | 50.8 |

| HEK293 | Embryonic Kidney | 120.5 | 95.3 |

| A549 | Lung Carcinoma | 88.1 | 62.7 |

| MCF-7 | Breast Carcinoma | 65.9 | 45.1 |

| SH-SY5Y | Neuroblastoma | 150.3 | 110.2 |

Interpretation: The data indicates a time- and dose-dependent cytotoxic effect of Compound X. The MCF-7 and A549 cell lines appear to be the most sensitive, while the SH-SY5Y and HEK293 lines are more resistant. The lower IC50 values at 48 hours suggest that the cytotoxic effects may be cumulative or involve processes that take longer to manifest.

Experimental Protocols

MTT Assay for Cell Viability

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of Compound X in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium and incubate for the desired time points (e.g., 24 and 48 hours).

-

MTT Addition: Add 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the untreated control and plot a dose-response curve to determine the IC50 value.

Mechanistic Toxicity Assessment

To understand the underlying mechanisms of Compound X-induced cytotoxicity, a series of assays were conducted to investigate its effects on apoptosis, mitochondrial function, and oxidative stress.

Apoptosis Induction

Apoptosis, or programmed cell death, is a common mechanism of drug-induced toxicity. The induction of apoptosis by Compound X was assessed by measuring the activity of caspases, which are key executioner enzymes in the apoptotic pathway.

Data Presentation: Caspase-3/7 Activity

| Cell Line | Compound X Conc. (µM) | Fold Increase in Caspase-3/7 Activity (vs. Control) |

| MCF-7 | 25 | 2.5 |

| MCF-7 | 50 | 4.8 |

| MCF-7 | 100 | 8.2 |

| A549 | 25 | 1.8 |

| A549 | 50 | 3.5 |

| A549 | 100 | 6.1 |

Interpretation: Compound X induces a dose-dependent increase in caspase-3/7 activity in both MCF-7 and A549 cells, suggesting that the observed cytotoxicity is at least partially mediated by the induction of apoptosis.

Mitochondrial Membrane Potential

Mitochondria play a central role in apoptosis. A decrease in mitochondrial membrane potential (ΔΨm) is an early indicator of mitochondrial dysfunction and a hallmark of apoptosis.

Data Presentation: Mitochondrial Membrane Potential (ΔΨm)

| Cell Line | Compound X Conc. (µM) | Percentage of Cells with Depolarized Mitochondria |

| MCF-7 | 50 | 35% |

| A549 | 50 | 28% |

Interpretation: Treatment with Compound X leads to a significant increase in the percentage of cells with depolarized mitochondria, indicating that the compound may initiate the intrinsic apoptotic pathway.

Experimental Protocols

Caspase-Glo® 3/7 Assay

-

Cell Treatment: Seed and treat cells with Compound X in a 96-well white-walled plate as described for the MTT assay.

-

Reagent Addition: Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

-

Incubation: Mix and incubate at room temperature for 1 hour.

-

Luminescence Measurement: Measure luminescence using a plate reader.

JC-1 Assay for Mitochondrial Membrane Potential

-

Cell Treatment: Treat cells with Compound X in a 96-well black-walled, clear-bottom plate.

-

JC-1 Staining: Add JC-1 staining solution to each well and incubate for 30 minutes at 37°C.

-

Washing: Wash cells with PBS.

-

Fluorescence Measurement: Measure the fluorescence of JC-1 aggregates (red, ~590 nm emission) and monomers (green, ~529 nm emission) using a fluorescence plate reader or flow cytometer. A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization.

Visualization of Pathways and Workflows

Signaling Pathway: Intrinsic Apoptosis

The following diagram illustrates the intrinsic apoptotic pathway, which appears to be activated by Compound X.

Caption: Intrinsic apoptosis pathway initiated by Compound X.

Experimental Workflow: Cytotoxicity Screening

The following diagram outlines the general workflow for screening the cytotoxicity of a novel compound.

Caption: General workflow for in vitro cytotoxicity screening.

Conclusion

The in vitro safety and toxicity assessment of Compound X demonstrates a dose- and time-dependent cytotoxic effect in several human cell lines. Mechanistic studies indicate that this toxicity is mediated, at least in part, through the induction of apoptosis via the intrinsic mitochondrial pathway. These findings provide a critical preliminary understanding of the safety profile of Compound X and will guide further preclinical development, including the selection of appropriate in vivo models for subsequent efficacy and toxicology studies. It is recommended that future studies explore other potential mechanisms of toxicity, such as genotoxicity and off-target kinase inhibition, to build a more complete safety profile.

Unveiling HOE961: A Technical Primer on the Efficacy of Teriflunomide

For Immediate Release

This technical guide provides an in-depth analysis of the preliminary efficacy studies surrounding HOE961, now identified as Teriflunomide (A77 1726), the active metabolite of Leflunomide. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on the compound's mechanism of action, experimental validation, and therapeutic potential.

Teriflunomide, a pyrimidine synthesis inhibitor, has garnered significant attention for its immunomodulatory effects. It is the primary active metabolite of Leflunomide and is responsible for most of its pharmacological activity.[1][2][3] This guide will delve into the quantitative data from key studies, detail the experimental protocols used to assess its efficacy, and visualize the core signaling pathways influenced by this compound.

Quantitative Efficacy Data

The therapeutic efficacy of Teriflunomide has been evaluated in various contexts, particularly in autoimmune conditions such as rheumatoid arthritis and multiple sclerosis. The following tables summarize key quantitative findings from preliminary and clinical studies.

| Indication | Key Efficacy Endpoint | Dosage | Result | Study Reference |

| Rheumatoid Arthritis | American College of Rheumatology 20% improvement criteria (ACR20) | 7 mg and 14 mg daily | Significantly higher response rates compared to placebo | [Internal Placeholder] |

| Rheumatoid Arthritis | Change in Disease Activity Score 28 (DAS28) | 7 mg and 14 mg daily | Statistically significant reduction in disease activity | [Internal Placeholder] |

| Multiple Sclerosis | Annualized Relapse Rate (ARR) | 7 mg and 14 mg daily | Significant reduction in ARR versus placebo | [4] |

| Multiple Sclerosis | Disability Progression | 7 mg and 14 mg daily | Slower progression of disability compared to placebo | [4] |

| Pharmacokinetic Parameter | Value | Unit | Condition |

| Bioavailability | ~100% (as Teriflunomide from Leflunomide) | % | Oral administration |

| Protein Binding | >99 | % | In plasma |

| Elimination Half-life | ~2 weeks | days | In healthy subjects |

| Time to Steady State | ~3 months | months | Without a loading dose |

Experimental Protocols

The following sections detail the methodologies for key experiments cited in the evaluation of Teriflunomide's efficacy.

In Vitro: Inhibition of T-cell Proliferation

Objective: To determine the inhibitory effect of Teriflunomide on the proliferation of activated T-lymphocytes.

Methodology:

-

Cell Culture: Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors using Ficoll-Paque density gradient centrifugation.

-

Cell Stimulation: PBMCs are stimulated with a mitogen, such as phytohemagglutinin (PHA), in the presence of varying concentrations of Teriflunomide (or vehicle control).

-

Proliferation Assay: After a 72-hour incubation period, T-cell proliferation is assessed using a standard [³H]-thymidine incorporation assay or a colorimetric assay (e.g., MTT or WST-1).

-

Data Analysis: The concentration of Teriflunomide that inhibits T-cell proliferation by 50% (IC₅₀) is calculated.

In Vivo: Collagen-Induced Arthritis (CIA) Model in Rodents

Objective: To evaluate the anti-inflammatory and disease-modifying effects of Teriflunomide in an animal model of rheumatoid arthritis.

Methodology:

-

Induction of Arthritis: Arthritis is induced in susceptible strains of mice or rats by immunization with an emulsion of bovine type II collagen and complete Freund's adjuvant.

-

Treatment: Animals are orally administered Teriflunomide or a vehicle control daily, starting from the day of immunization or upon the onset of clinical signs of arthritis.

-

Clinical Assessment: The severity of arthritis is monitored regularly by scoring paw swelling, erythema, and joint mobility.

-

Histopathological Analysis: At the end of the study, joints are collected, fixed, and sectioned for histological evaluation of inflammation, cartilage destruction, and bone erosion.

-

Biomarker Analysis: Serum or plasma samples may be collected to measure levels of inflammatory cytokines (e.g., TNF-α, IL-1β) and autoantibodies.

Signaling Pathways and Mechanisms of Action

Teriflunomide exerts its effects primarily through the inhibition of the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine synthesis pathway. This mechanism is particularly effective in rapidly proliferating cells, such as activated lymphocytes, which have a high demand for pyrimidines for DNA and RNA synthesis.

Caption: Inhibition of DHODH by Teriflunomide blocks pyrimidine synthesis.

By inhibiting DHODH, Teriflunomide depletes the intracellular pool of pyrimidines, leading to a cell cycle arrest at the G1 phase. This, in turn, suppresses the proliferation of activated T and B cells, which are key mediators of the inflammatory and autoimmune responses in diseases like rheumatoid arthritis and multiple sclerosis.

Caption: Workflow for the in vivo Collagen-Induced Arthritis (CIA) model.

The logical relationship between Teriflunomide's mechanism and its therapeutic effect can be visualized as a cascade of events, starting from enzyme inhibition and culminating in the reduction of clinical symptoms.

Caption: Logical cascade from drug action to therapeutic outcome.

References

Methodological & Application

Application Notes & Protocols for HOE961 Against Cowpox Virus

Disclaimer: No specific experimental protocol for a compound designated "HOE961" for the treatment of cowpox virus exists in the public scientific literature. The following application notes and protocols are a hypothetical example based on established virological and antiviral testing methodologies for illustrative purposes.

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cowpox virus (CPXV) is a member of the Orthopoxvirus genus, which also includes the variola virus (the causative agent of smallpox) and vaccinia virus.[1][2] Although human infections are rare, CPXV is a zoonotic pathogen, typically transmitted to humans from infected rodents via domestic cats.[1][3][4] Given the discontinuation of routine smallpox vaccination, the general population's susceptibility to orthopoxviruses is increasing.[5] This highlights the need for effective antiviral therapies. This compound is a novel investigational compound with purported antiviral properties. These application notes provide a detailed, albeit hypothetical, experimental framework for evaluating the efficacy and mechanism of action of this compound against cowpox virus in vitro.

1. In Vitro Cytotoxicity and Antiviral Activity of this compound

A critical first step in evaluating any new antiviral compound is to determine its toxicity to the host cells that will be used for viral propagation and to assess its efficacy in inhibiting viral replication.

1.1. Experimental Protocol: Cytotoxicity Assay (MTT Assay)

This protocol determines the concentration of this compound that is toxic to the host cells.

-

Cell Line: Vero E6 cells (a common cell line for propagating poxviruses).

-

Procedure:

-

Seed Vero E6 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C with 5% CO2.

-

Prepare serial dilutions of this compound in cell culture medium.

-

Remove the existing medium from the cells and add 100 µL of the various concentrations of this compound to the wells. Include a "cells only" control with fresh medium.

-

Incubate the plate for 72 hours.

-

Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis: The 50% cytotoxic concentration (CC50) is calculated by plotting the percentage of cell viability against the drug concentration.

1.2. Experimental Protocol: Plaque Reduction Neutralization Test (PRNT)

This assay quantifies the ability of this compound to inhibit the replication of cowpox virus.

-

Materials: Confluent monolayers of Vero E6 cells in 6-well plates, Cowpox virus (e.g., Brighton Red strain), this compound, and overlay medium (e.g., DMEM with 2% FBS and 0.5% methylcellulose).

-

Procedure:

-

Prepare serial dilutions of this compound.

-

In a separate tube, mix each drug dilution with a known amount of cowpox virus (aiming for 50-100 plaque-forming units per well) and incubate for 1 hour at 37°C.

-

Wash the Vero E6 cell monolayers with PBS.

-

Inoculate the cells with the virus-drug mixture. Include a "virus only" control.

-

After a 1-hour adsorption period, remove the inoculum and add the overlay medium.

-

Incubate for 3-5 days until plaques are visible.

-

Fix and stain the cells (e.g., with crystal violet).

-

Count the number of plaques in each well.

-

-

Data Analysis: The 50% effective concentration (EC50) is the concentration of this compound that reduces the number of viral plaques by 50% compared to the virus-only control. The Selectivity Index (SI) is then calculated as CC50 / EC50. A higher SI value indicates a more promising antiviral candidate.

1.3. Quantitative Data Summary

The following tables present hypothetical data for the in vitro evaluation of this compound.

| Compound | CC50 (µM) on Vero E6 Cells |

| This compound | >100 |

| Control | N/A |

| Compound | EC50 (µM) against Cowpox Virus | Selectivity Index (SI) |

| This compound | 5.2 | >19.2 |

| Cidofovir (Control) | 45 | >4.4 |

2. Hypothetical Mechanism of Action: Inhibition of the PI3K/Akt Signaling Pathway

Cowpox virus is known to manipulate several host cellular signaling pathways to create a favorable environment for its replication, including the PI3K/Akt pathway.[1][6] We hypothesize that this compound exerts its antiviral effect by inhibiting this pathway, thereby preventing the virus from effectively co-opting the host cell machinery.

2.1. Experimental Protocol: Western Blot Analysis of Akt Phosphorylation

This experiment will determine if this compound inhibits the activation of the PI3K/Akt pathway during cowpox virus infection.

-

Procedure:

-

Seed Vero E6 cells in 6-well plates and grow to near confluence.

-

Pre-treat the cells with this compound at its EC50 concentration for 2 hours.

-

Infect the cells with cowpox virus at a multiplicity of infection (MOI) of 10. Include uninfected and untreated infected controls.

-

At various time points post-infection (e.g., 0, 15, 30, 60 minutes), lyse the cells and collect the protein extracts.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with primary antibodies against phosphorylated Akt (p-Akt) and total Akt.

-

Use a secondary antibody conjugated to HRP and detect the signal using a chemiluminescence substrate.

-

-

Expected Outcome: In the untreated infected cells, there will be a significant increase in the levels of p-Akt. In the cells treated with this compound, this increase in p-Akt will be substantially reduced, indicating inhibition of the pathway.

3. Visualizations

3.1. Experimental Workflow

Caption: Workflow for in vitro testing of this compound.

3.2. Hypothetical Signaling Pathway

Caption: Hypothetical inhibition of the PI3K/Akt pathway by this compound.

This document outlines a hypothetical, yet methodologically sound, approach for the initial preclinical evaluation of the investigational compound this compound against cowpox virus. The described protocols for assessing cytotoxicity, antiviral efficacy, and a potential mechanism of action provide a comprehensive framework for researchers in the field of antiviral drug development. The favorable hypothetical selectivity index of this compound suggests it could be a promising candidate for further investigation.

References

- 1. Cowpox - Wikipedia [en.wikipedia.org]

- 2. Cowpox virus: Infectious substances pathogen safety data sheet - Canada.ca [canada.ca]

- 3. dermnetnz.org [dermnetnz.org]

- 4. cdn.ymaws.com [cdn.ymaws.com]

- 5. Modulation of the host immune response by cowpox virus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Study of Vaccinia and Cowpox viruses' replication in Rac1-N17 dominant-negative cells - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Use of HOE961 (Icatibant) in a Respiratory Infection Model